N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form alcohols and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, alcohols, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and thiophene rings allow it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylbutanamide
- N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide
Uniqueness
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of furan and thiophene rings, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-10-8-13(11(2)22-10)14(19)5-6-17-15(20)16(21)18-9-12-4-3-7-23-12/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMVYYBMJVZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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